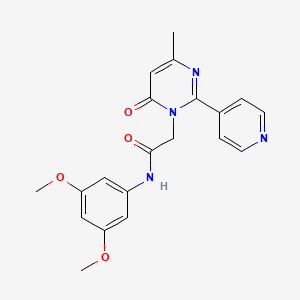

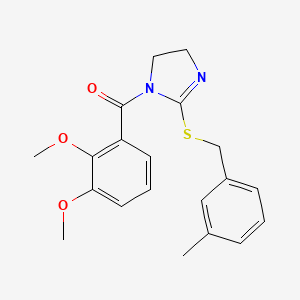

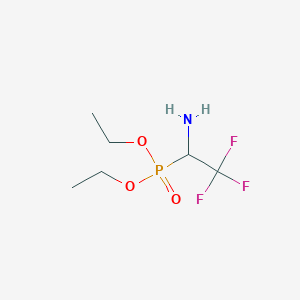

![molecular formula C20H19N5O2 B2494089 N-(3-(1H-吡咯[2,3-b]吡啶-1-基)丙基)-2-(4-氧代喹唑啉-3(4H)-基)乙酰胺 CAS No. 1795300-81-0](/img/structure/B2494089.png)

N-(3-(1H-吡咯[2,3-b]吡啶-1-基)丙基)-2-(4-氧代喹唑啉-3(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound belongs to a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds often contain pyrrolopyridine and quinazolinone moieties, known for their pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds involves complex reactions including heterocyclization, Lewis acid catalyzed reactions, and cross-coupling methods. For example, heterocyclization of acetamides with furan diones has been utilized to synthesize five-membered 2,3-dioxo heterocycles, showcasing a methodology that might be relevant for constructing the pyrrolopyridine core of the target compound (Khalturina et al., 2010). Similarly, Lewis acid catalyzed reactions of arylvinylidenecyclopropanes have been employed to yield pyrrolidine and tetrahydroquinoline derivatives, indicating a potential route for the synthesis of complex heterocycles (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is often elucidated using advanced spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the crystalline and molecular structure, aiding in understanding the spatial arrangement and interactions within the molecule (Durgadas et al., 2013).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic addition, cycloadditions, and aziridination, to form diverse derivatives with potential biological activities. The reactivity can be influenced by substituents on the heterocycle, allowing for the selective synthesis of targeted compounds (Atkinson et al., 1995).

科学研究应用

杀虫活性

吡咯吡啶和喹唑啉衍生物已被评估其杀虫性能。Bakhite等人(2014年)的研究合成了几种吡啶衍生物,并测试了它们对豇豆蚜的毒性,证明某些化合物表现出显著的杀虫活性,可能是已知杀虫剂如乙酰咪啉的四倍(Bakhite et al., 2014)。

抗疟活性

对吡咯喹唑啉二胺衍生物(如WR227825)的研究显示出有希望的抗疟疾性能。该化合物的衍生物对恶性疟原虫表现出强效的细胞生长抑制作用,并在动物模型中对伯氏疟原虫具有很高的活性,表明在疟疾治疗中具有潜在应用价值(Guan et al., 2005)。

神经退行性疾病的治疗应用

与吡咯吡啶和喹唑啉骨架相关的化合物已被探索其在神经退行性疾病中的治疗潜力。Umar等人(2019年)描述了2-(哌嗪-1-基)N-(1H-吡唑[3,4-b]吡啶-3-基)乙酰胺作为一类新的乙酰胆碱酯酶抑制剂和淀粉样蛋白β聚集抑制剂,突出了它们在阿尔茨海默病治疗中的潜力(Umar et al., 2019)。

抗癌研究

对双[[(氨甲酰)氧]甲基]-取代的吡咯螺合三环杂环化合物的研究揭示了它们对淋巴细胞白血病的体内活性,表明在抗癌疗法中具有潜在应用(Anderson et al., 1988)。

化学合成和催化

研究还关注吡咯吡啶和喹唑啉衍生物的合成应用。例如,芳基乙烯基亚环丙烷与乙基(芳基亚胺)乙酸酯的路易斯酸催化反应展示了合成吡咯啉和四氢喹啉衍生物的方案,这在药物化学和有机合成中很有用(Lu & Shi, 2007)。

属性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSXAGLYUOYLJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

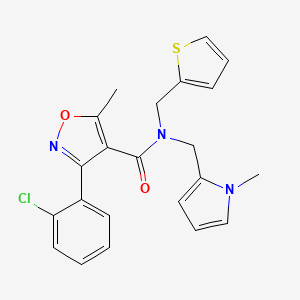

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)

![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)

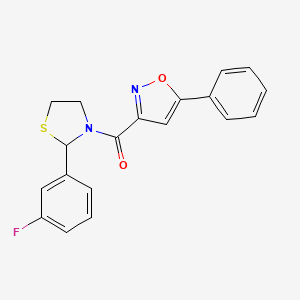

![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)

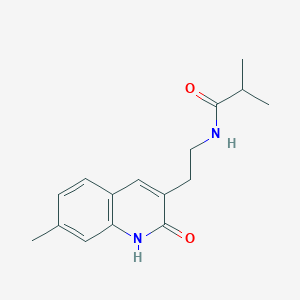

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)